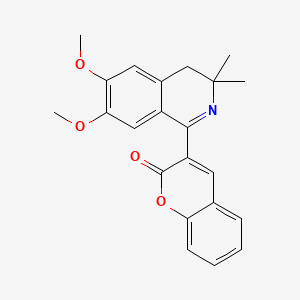

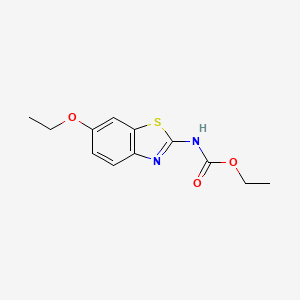

3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one

Overview

Description

3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one, also known as DMDMIQ, is a novel small molecule with a variety of potential applications in scientific research. It is a chromen-2-one compound containing a dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl moiety, which is responsible for its unique properties. DMDMIQ has been studied for its potential uses in in vivo and in vitro experiments, as well as for its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Frameworks

An efficient route to synthesize various functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones, including structures related to 3-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-yl)-chromen-2-one, has been developed. This method employs a three-component domino coupling process that is highly atom-economic and avoids the use of expensive catalysts or toxic reagents. The approach is notable for its capacity to create multiple bonds and a stereocenter in a single operation, making it valuable for diversity-oriented synthesis of bioactive heterocycles (Singh, Nandi, & Samai, 2012).

Pharmacological Potentials

The compound of interest has been studied as a part of new P-glycoprotein inhibitors, highlighting its relevance in medical research, particularly in understanding drug metabolism and interactions. The metabolism of such compounds in biological systems has been extensively studied, indicating the formation of various metabolites and providing insights into potential pharmacological activities (Paek, Ji, Kim, Lee, & Lee, 2006).

Advanced Material Development

Innovative methodologies have been explored for synthesizing complex heterocyclic structures, leveraging the chemical properties of isoquinoline derivatives. Such research is instrumental in the development of new materials with potential applications in various fields, including organic electronics and photonics. Techniques like microwave irradiation and solvent-free conditions have been utilized to enhance the efficiency and sustainability of these synthetic processes (Kumar, Kaur, Gupta, & Sharma, 2015).

Molecular Interaction Studies

The effects of substituents on the structure and tautomeric conversions of related compounds have been examined, providing valuable insights into the molecular behavior of these molecules. Such studies are crucial for understanding the chemical and physical properties of new compounds, which is essential for their application in various scientific fields (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).

properties

IUPAC Name |

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICUMZYPOCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trpc6-pam-C20 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)